2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one
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Overview
Description
2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole moiety, a quinazolinone core, and an iodine substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its equivalents . The final step involves the coupling of the indole derivative with the quinazolinone core, followed by iodination to introduce the iodine substituent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The iodine substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used to replace the iodine substituent.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid.
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 6-iodoquinazolinone.
Uniqueness
2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of an indole moiety, a quinazolinone core, and an iodine substituent, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C26H20IN3O |
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Molecular Weight |
517.4 g/mol |
IUPAC Name |
2-[(E)-2-(1-benzylindol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4-one |
InChI |
InChI=1S/C26H20IN3O/c1-29-25(28-23-13-12-20(27)15-22(23)26(29)31)14-11-19-17-30(16-18-7-3-2-4-8-18)24-10-6-5-9-21(19)24/h2-15,17H,16H2,1H3/b14-11+ |
InChI Key |
BYFWCYXLSGBEDV-SDNWHVSQSA-N |
Isomeric SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Origin of Product |
United States |
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